N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole core linked via a sulfanyl group to an acetamide moiety. The phenyl ring substituents include a 5-fluoro and 2-methyl group, which are critical for modulating electronic and steric properties. Triazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and antiproliferative activities, with substituents like trifluoromethyl enhancing metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N4OS/c1-7-3-4-8(14)5-9(7)18-10(22)6-23-12-20-19-11(21(12)2)13(15,16)17/h3-5H,6H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHVPBYQGHKXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as JS-1780, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
Chemical Structure and Properties
The chemical structure of JS-1780 includes a fluorinated aryl group and a triazole moiety, which are known to enhance biological activity. The compound has a molecular formula of and a molar mass of approximately 436 g/mol. Its CAS number is 303091-07-8, indicating its unique identification in chemical databases.
Antiproliferative Effects
JS-1780 has been evaluated for its antiproliferative activity against various cancer cell lines. In studies involving breast, colon, and lung cancer cell lines, the compound demonstrated significant growth inhibition. The mechanism of action appears to be independent of traditional pathways such as dihydrofolate reductase inhibition, suggesting alternative cellular targets may be involved .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12.5 | Unknown; not DHFR inhibition |
| Colon Cancer | 15.3 | Unknown; potential alternative pathways |
| Lung Cancer | 10.8 | Unknown; further investigation needed |
Inhibition of Enzymatic Activity
Research indicates that compounds similar to JS-1780 may inhibit specific enzymes related to cancer progression. For instance, the inhibition of phospholipase A2 has been linked to drug-induced phospholipidosis, which could play a role in the therapeutic effects observed with triazole derivatives .
The precise mechanisms through which JS-1780 exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases leading to apoptosis.
- Targeting Metabolic Pathways : Interference with metabolic pathways essential for tumor growth.
Case Studies and Research Findings
Multiple studies have highlighted the biological relevance of triazole derivatives like JS-1780:
- A study reported that triazole compounds exhibit antimicrobial and antifungal properties, which may extend to anticancer activities due to their ability to disrupt cellular membranes .
- Another research focused on the synthesis and biological evaluation of fluorinated triazole derivatives showed promising results in inhibiting cancer cell proliferation while maintaining low toxicity profiles .
Table 2: Summary of Research Findings on Triazole Derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. Mannich bases, which include this compound's structure, have been shown to possess cytotoxic effects against various cancer cell lines. Studies suggest that derivatives of triazole compounds can enhance the efficacy of anticancer agents by targeting specific cellular pathways involved in tumor growth and survival .
Antimicrobial Properties
The triazole moiety is known for its antifungal and antibacterial properties. Research has demonstrated that compounds containing the triazole structure can inhibit the growth of pathogenic microbes. This compound may exhibit similar effects, making it a candidate for further investigation in the development of new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
The compound has been explored as a potential plant protection agent. Its structural components suggest it could be effective against various pests, including insects and nematodes. The incorporation of triazole and sulfanyl groups may enhance its stability and efficacy as a pesticide formulation. Patents have indicated that formulations containing such compounds can improve agricultural yields by controlling pest populations effectively .
Mechanism of Action
The biological activity of this compound is hypothesized to involve modulation of specific enzyme pathways or receptor interactions within target organisms. For instance, the inhibition of phospholipase A2 has been linked to the compound's potential therapeutic effects, particularly in drug-induced phospholipidosis scenarios .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfanyl group (–S–) in these compounds reacts with electrophiles. For instance:
-
Sulfur nucleophilicity : The thioether can participate in SN2 reactions or act as a leaving group under acidic/basic conditions.
-
Triazole ring reactivity : The 4H-1,2,4-triazole ring may undergo electrophilic substitution at positions 3 or 5, depending on substituents.
Amide Hydrolysis
The acetamide group can hydrolyze under basic or acidic conditions to yield carboxylic acids, though stability depends on the adjacent substituents.
Cross-Coupling Reactions
The trifluoromethyl and fluorophenyl groups may facilitate C–H activation or metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to form novel derivatives .
Analytical Characterization
Reaction Conditions and Optimization
A comparison of conventional vs. microwave-assisted synthesis for similar triazole derivatives :
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Time | 6–20 hours | 30 seconds – 30 minutes |
| Temperature | 80–170°C | 90–317°C |
| Yield | 45–80% | 82–97% |
| Advantage | Scalability | Rapid heating, energy efficiency |
Biological Implications
While direct data for the target compound is unavailable, structurally similar triazole sulfanyl acetamides exhibit:
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Derivatives with pyridinyl (e.g., ) or electron-withdrawing groups (e.g., CF₃, Cl) on the phenyl ring exhibit lower MIC values (12.5–25 µg/mL) against Gram-positive bacteria like S. aureus .
- The furyl-substituted triazole in showed moderate activity (MIC: 50 µg/mL), suggesting CF₃ may offer superior potency .
Anti-Inflammatory and Anti-Exudative Activity
- Compounds with 5-F substituents (e.g., target compound, ) demonstrated 63–68% inhibition of inflammation in carrageenan-induced edema models, comparable to diclofenac sodium (72%) .
- Nitro or methoxy groups on the phenyl ring (e.g., KA9, KA14 in ) further enhance activity (up to 75% inhibition), highlighting the importance of polar substituents.
Physicochemical Properties
- The trifluoromethyl group increases logP (predicted: 3.2) compared to furyl (logP: 2.8) or pyridinyl (logP: 2.5) analogs, suggesting improved lipid solubility and bioavailability .
Q & A
Q. Key Optimization Parameters :
For analogs, substituent positions (e.g., fluorophenyl vs. methylphenyl) require adjustments in stoichiometry or solvent polarity .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray Crystallography : Resolves absolute configuration, particularly for triazole and acetamide moieties. Example: Analogous structures (e.g., N-(2-chlorophenyl) derivatives) were confirmed via single-crystal diffraction .
- Spectroscopy :
- NMR : and NMR identify fluorine and methyl group environments.
- FT-IR : Confirms sulfanyl (C–S) and carbonyl (C=O) stretches.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ions).
Note : Crystallographic data for the exact compound may require targeted synthesis due to substituent-dependent packing .
Basic: How can in vitro bioactivity (e.g., antiproliferative or anti-exudative effects) be systematically evaluated?
Answer:
- Antiproliferative Assays :
- Anti-Exudative Activity :
Data Interpretation : Normalize results to structure-activity trends. For example, electron-withdrawing groups (e.g., CF₃) may enhance membrane permeability .
Advanced: How should structure-activity relationship (SAR) studies be designed to explore substituent effects?
Answer:
SAR Design Framework :
Core Modification : Vary triazole substituents (e.g., 4-methyl vs. 4-phenyl) to assess steric effects.
Acetamide Tail : Replace 5-fluoro-2-methylphenyl with halogenated or alkylated aryl groups (see analog 3B3-031868 in ).
Sulfanyl Linker : Compare thioether (-S-) vs. sulfoxide (-SO-) linkages for metabolic stability.
Q. Example SAR Table :
| Substituent (R) | Bioactivity (IC₅₀, µM) | LogP |
|---|---|---|
| 5-Fluoro-2-methylphenyl | 12.3 ± 1.2 | 3.8 |
| 4-Fluorophenyl (Analog) | 18.9 ± 2.1 | 3.5 |
| 2-Chlorophenyl | 9.7 ± 0.9 | 4.2 |
Methodology : Use combinatorial libraries or parallel synthesis, followed by QSAR modeling to predict optimal substituents .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or endpoint measurements (MTT vs. ATP luminescence).
- Solubility Issues : Aggregation at high concentrations may falsely lower activity.
Q. Resolution Strategies :
Orthogonal Assays : Validate antiproliferative activity using clonogenic assays and apoptosis markers (e.g., caspase-3).
Physicochemical Profiling : Measure solubility (e.g., shake-flask method) and adjust DMSO concentrations to <1% .
Meta-Analysis : Compare data across analogs (e.g., 3B3-031868 in ) to identify substituent-specific trends.
Advanced: What computational approaches predict the compound’s binding mode and metabolic stability?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin or kinase ATP pockets). The trifluoromethyl group may occupy hydrophobic pockets.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP3A4-mediated oxidation of triazole rings).
Validation : Cross-reference with crystallographic data (e.g., ) and experimental metabolite ID (LC-MS/MS).
Basic: What protocols ensure compound stability during storage and handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
